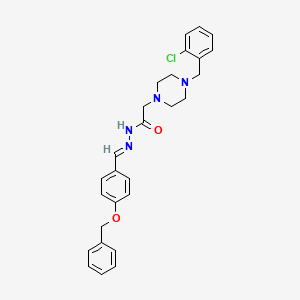![molecular formula C19H21N7S B11673367 N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11673367.png)
N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, a thiophene moiety, and a triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group.
Formation of the Hydrazone Linkage: The hydrazone linkage can be formed by the condensation of a hydrazine derivative with an aldehyde or ketone.
Incorporation of the Thiophene Moiety: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
化学反应分析
Types of Reactions
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
科学研究应用
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
作用机制
The mechanism of action of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
相似化合物的比较
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:
N-PHENYL-4-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound lacks the hydrazone and thiophene moieties, making it less complex and potentially less active.
N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: This compound lacks the pyrrolidine ring, which may affect its binding affinity and activity.
N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-OL: This compound has a hydroxyl group instead of an amine group, which may alter its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and potential advantages of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE.
属性
分子式 |
C19H21N7S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
4-N-phenyl-6-pyrrolidin-1-yl-2-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H21N7S/c1-14(16-10-7-13-27-16)24-25-18-21-17(20-15-8-3-2-4-9-15)22-19(23-18)26-11-5-6-12-26/h2-4,7-10,13H,5-6,11-12H2,1H3,(H2,20,21,22,23,25)/b24-14+ |
InChI 键 |
JKCUODNNMJQNET-ZVHZXABRSA-N |
手性 SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)/C4=CC=CS4 |
规范 SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-(2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11673286.png)
![methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11673290.png)
![5-benzylsulfanyl-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11673291.png)
![3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673294.png)
![ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673316.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11673324.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11673325.png)

![Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11673330.png)
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B11673332.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B11673347.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11673351.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11673359.png)
